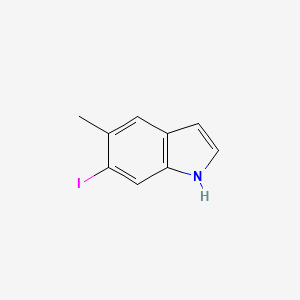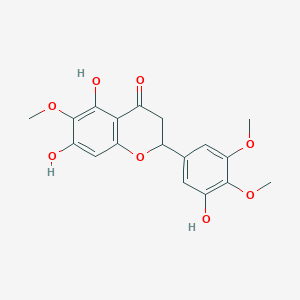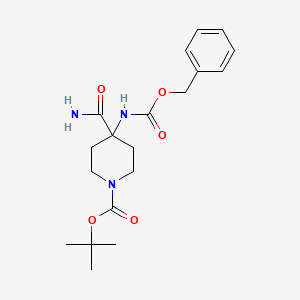
2,5-二异丙基吡嗪
描述
2,5-Diisopropylpyrazine is a heterocyclic organic compound with the molecular formula C10H16N2. It is a type of pyrazine, which is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This compound is known for its distinctive odor and is found naturally in some microorganisms and processed foods .
科学研究应用
2,5-Diisopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The primary targets of 2,5-Diisopropylpyrazine are the hyphae of the ectomycorrhizal fungus Lactarius rufus . This compound is produced by the helper bacterium Paenibacillus sp. EJP73 and has been shown to significantly affect the growth of L. rufus .
Mode of Action
2,5-Diisopropylpyrazine interacts with its targets by influencing the growth patterns of the hyphae of L. rufus. Specifically, it has been observed to enhance hyphal branching and reduce internode distance . This interaction leads to changes in the growth and development of the fungus, potentially increasing the likelihood of plant infection .
Biochemical Pathways
The biosynthesis of 2,5-Diisopropylpyrazine involves the dimerization of amino acid-derived α-amino aldehydes . This process is biomimetic and leads to the formation of several 2,5-disubstituted pyrazine natural products . The production of 2,5-Diisopropylpyrazine is strongly stimulated by valine supplementation .
Pharmacokinetics
Its molecular formula is c10h16n2, and it has an average mass of 164247 Da . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The action of 2,5-Diisopropylpyrazine results in increased pre-symbiotic hyphal branching of L. rufus, which leads to an increased likelihood of plant infection . This suggests that 2,5-Diisopropylpyrazine may play a significant role in the symbiotic relationship between L. rufus and its host plants.
Action Environment
The action of 2,5-Diisopropylpyrazine can be influenced by environmental factors. For instance, the production of this compound by Paenibacillus sp. EJP73 is strongly stimulated by valine supplementation . Additionally, synthesized 2,5-Diisopropylpyrazine and elevated CO2 (2,000 ppm) were tested as specific volatile metabolites in a dual plate system, but neither produced the response shown when strain EJP73 was present . This suggests that the action, efficacy, and stability of 2,5-Diisopropylpyrazine may be influenced by specific environmental conditions.
生化分析
Biochemical Properties
2,5-Diisopropylpyrazine plays a significant role in biochemical reactions, particularly in microbial metabolism. It is produced by bacteria such as Paenibacillus polymyxa during the biosynthesis of polymyxin . The production of 2,5-Diisopropylpyrazine is stimulated by the presence of valine, an amino acid that serves as a precursor in its biosynthetic pathway . This compound interacts with various enzymes and proteins involved in its biosynthesis and degradation, including high-resolution mass spectrometry, nuclear magnetic resonance, and gas chromatography-mass spectrometry .
Cellular Effects
2,5-Diisopropylpyrazine has been shown to influence the growth and development of certain fungi and bacteria. For instance, it promotes hyphal branching and growth in the ectomycorrhizal fungus Lactarius rufus when produced by the helper bacterium Paenibacillus sp . This compound also affects the mycelial growth of mushrooms, enhancing growth in species such as Pleurotus ostreatus and Pleurotus eryngii . These effects suggest that 2,5-Diisopropylpyrazine plays a role in cell signaling pathways and cellular metabolism in these organisms.
Molecular Mechanism
The molecular mechanism of 2,5-Diisopropylpyrazine involves its interaction with specific biomolecules and enzymes. It is identified as a significant component in the volatile metabolites produced by Paenibacillus sp. during growth . The compound’s effects on hyphal branching and growth are likely due to its role as a signaling molecule that influences gene expression and enzyme activity in the target organisms . Additionally, 2,5-Diisopropylpyrazine’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diisopropylpyrazine can change over time. Its production is correlated with the growth phase of the producing bacteria, with higher levels observed during active growth . The stability and degradation of 2,5-Diisopropylpyrazine in laboratory conditions depend on factors such as temperature, pH, and the presence of other metabolites. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in promoting fungal growth and development .
Dosage Effects in Animal Models
The effects of 2,5-Diisopropylpyrazine in animal models vary with different dosages. While specific studies on this compound’s dosage effects in animal models are limited, general principles of pharmacokinetics and pharmacodynamics suggest that higher doses may lead to increased biological activity and potential toxicity . It is essential to determine the threshold levels at which 2,5-Diisopropylpyrazine exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
2,5-Diisopropylpyrazine is involved in metabolic pathways related to amino acid metabolism, particularly valine . The biosynthesis of this compound involves the incorporation of valine into its structure, followed by enzymatic reactions that form the pyrazine ring. The metabolic pathways of 2,5-Diisopropylpyrazine also intersect with those of other pyrazine derivatives, highlighting its role in microbial secondary metabolism .
Transport and Distribution
The transport and distribution of 2,5-Diisopropylpyrazine within cells and tissues involve specific transporters and binding proteins. In microbial systems, the compound is likely transported across cell membranes by specialized transporters that recognize its structure . Once inside the cell, 2,5-Diisopropylpyrazine may bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Diisopropylpyrazine is influenced by its chemical properties and interactions with cellular components. In microbial cells, the compound may localize to specific organelles or compartments where it exerts its biological effects . Targeting signals and post-translational modifications may play a role in directing 2,5-Diisopropylpyrazine to its site of action, ensuring its proper function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Diisopropylpyrazine can be synthesized through various methods. One common synthetic route involves the dehydrogenative coupling of 2-amino alcohols. For example, the dehydrogenative self-coupling of 2-amino-3-methyl-1-butanol can be catalyzed by manganese pincer complexes . The reaction typically occurs in the presence of a base, such as potassium hydride, in toluene at elevated temperatures (around 150°C) for 24 hours .
Industrial Production Methods
Industrial production of 2,5-Diisopropylpyrazine often involves similar dehydrogenative coupling reactions but on a larger scale. The use of base-metal catalysts, such as manganese or cobalt complexes, is preferred due to their cost-effectiveness and lower toxicity compared to noble metals .
化学反应分析
Types of Reactions
2,5-Diisopropylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
Similar compounds to 2,5-Diisopropylpyrazine include other alkyl-substituted pyrazines, such as:
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Uniqueness
What sets 2,5-Diisopropylpyrazine apart from these similar compounds is its specific substitution pattern with isopropyl groups at the 2 and 5 positions. This unique structure contributes to its distinct odor and specific biological activities, such as its growth-promoting effects on certain fungi .
属性
IUPAC Name |
2,5-di(propan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYUERPFWUCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,5-diisopropylpyrazine described in the research?
A1: The research [] presents a novel, concise approach to synthesizing 2,5-diisopropylpyrazine and other 2,5-disubstituted pyrazines. This method utilizes readily available and inexpensive amino acids as starting materials. The process involves the dimerization of amino acid-derived α-amino aldehydes, mimicking a proposed biosynthetic pathway found in nature. This biomimetic approach offers a potential alternative to traditional synthetic methods.
Q2: How does the choice of solvent impact the synthesis of 2,5-disubstituted pyrazines?
A2: The study [] highlights the crucial role of solvent selection in the one-pot synthesis of 2,5-disubstituted pyrazines. Choosing the appropriate solvent facilitates not only the hydrogenolysis of Cbz-protected α-amino aldehydes but also the subsequent dimerization and oxidation steps, ultimately yielding the desired pyrazine product.
Q3: Could this biomimetic approach be applied to the synthesis of other pyrazine alkaloids?
A3: While the research [] focuses on 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine, and actinopolymorphol C, the underlying principle of using α-amino aldehyde dimerization holds promise for the synthesis of other structurally related pyrazine alkaloids. Further research exploring different amino acid precursors and reaction conditions could broaden the applicability of this biomimetic strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


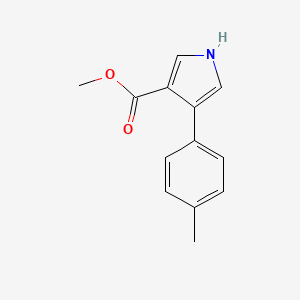
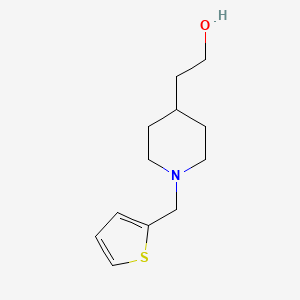
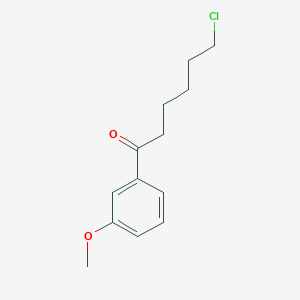
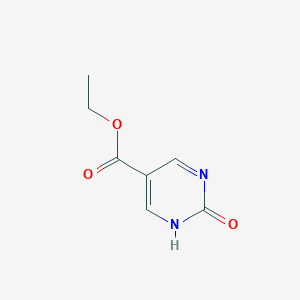
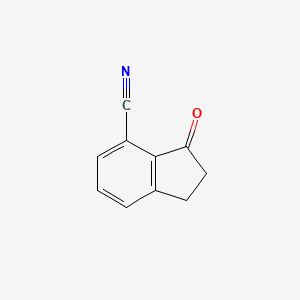
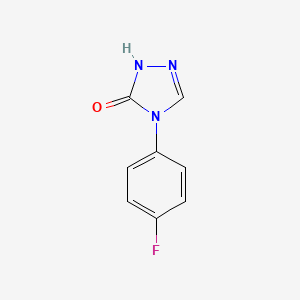

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)
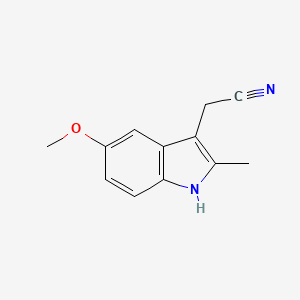
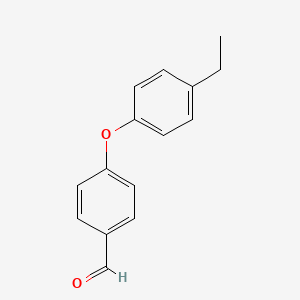
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
